5-Dimethylamino-6-azauracil

Description

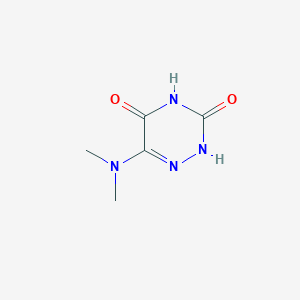

Structure

3D Structure

Properties

CAS No. |

4956-06-3 |

|---|---|

Molecular Formula |

C5H8N4O2 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

6-(dimethylamino)-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C5H8N4O2/c1-9(2)3-4(10)6-5(11)8-7-3/h1-2H3,(H2,6,8,10,11) |

InChI Key |

WFGXRCYNKCGOPE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NNC(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Dimethylamino 6 Azauracil

Established Synthetic Routes to the 6-Azauracil (B101635) Core Structure

The 6-azauracil ring, a 1,2,4-triazine-3,5(2H,4H)-dione, is a key structural motif found in various biologically active compounds. nih.gov Established synthetic methodologies for constructing this heterocyclic system typically involve the cyclization of acyclic precursors. A common and long-standing approach involves the reaction of semicarbazones of α-keto acids with an appropriate cyclizing agent.

Another versatile method for the preparation of 1-aryl-6-azauracils has been developed, which can be adapted for various derivatives. This method often starts from readily available materials and proceeds through the formation of an intermediate that is then cyclized to form the 1,2,4-triazine (B1199460) ring. For instance, a general synthesis for 1-aryl-6-azaisocytosines has been described, which can be subsequently hydrolyzed to the corresponding 6-azauracil derivatives. nih.gov This process involves the coupling of diazonium salts with a cyanoacetyl-containing compound, followed by cyclization of the resulting arylhydrazono intermediate. nih.gov The amino group of the azaisocytosine can then be hydrolyzed under acidic or basic conditions to yield the 6-azauracil core. nih.gov

These established routes provide a reliable foundation for accessing the 6-azauracil scaffold, which can then be further modified to introduce substituents like the 5-dimethylamino group.

Novel and Green Chemistry Approaches for 5-Dimethylamino-6-azauracil Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. gcande.orgrsc.org While specific green chemistry protocols for this compound are not extensively documented, general sustainable methodologies for related structures can be extrapolated. These include the use of water as a solvent, microwave-assisted synthesis, and catalyst-free reactions. rsc.orgd-nb.info

The synthesis of specifically substituted 6-azauracils like this compound requires precise control over the regiochemistry of the reactions. Regioselective strategies are crucial for introducing the dimethylamino group at the C5 position of the triazine ring. This can be achieved by starting with a precursor that already contains the desired substituent or by the selective functionalization of the pre-formed 6-azauracil ring. Stereoselective synthesis becomes particularly important when creating chiral derivatives, such as nucleoside analogues. tubitak.gov.tr

Electrochemical synthesis is emerging as a powerful green chemistry tool, as it often avoids the need for harsh reagents and can lead to cleaner reactions with higher atom economy. d-nb.info The electrochemical approach has been successfully used for the synthesis of various uracil (B121893) and barbiturate (B1230296) derivatives. d-nb.inforesearchgate.net For example, the electrochemical oxidation of hydroquinones in the presence of 6-amino-1,3-dimethyluracil (B104193) has been shown to produce 6-amino-5-hydroquinone-1,3-dimethyluracil derivatives. researchgate.net This type of reaction, proceeding through an EC (electrochemical-chemical) mechanism, could potentially be adapted for the synthesis of 5-substituted 6-azauracils. researchgate.net The use of water as a solvent and carbon electrodes in these electrosyntheses further enhances their sustainability. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential Application to this compound |

|---|---|---|---|

| Classical Cyclization | Reaction of acyclic precursors (e.g., semicarbazones) | Well-established, reliable for core structure | Synthesis of the basic 6-azauracil ring |

| From Azaisocytosines | Synthesis via 1-aryl-6-azaisocytosine intermediates followed by hydrolysis nih.gov | Good for introducing N1-aryl substituents | Can be adapted for N1-unsubstituted derivatives |

| Electrochemical Synthesis | Use of electric current to drive reactions d-nb.inforesearchgate.net | Green, avoids harsh reagents, high atom economy | Potential for direct C5-amination of the 6-azauracil ring |

| Microwave-Assisted | Use of microwave irradiation to accelerate reactions | Faster reaction times, often higher yields | Can be applied to various steps in the synthesis |

Derivatization Strategies for this compound Analogues

The modification of the this compound scaffold is crucial for developing new analogues with potentially enhanced biological activities. Derivatization can be targeted at various positions of the heterocyclic ring or the dimethylamino substituent.

The synthesis of substituted derivatives can be achieved through various organic reactions. For instance, the N1 and N3 positions of the uracil ring are common sites for alkylation or arylation. beilstein-journals.org Starting with a pre-formed 5-substituted 6-azauracil, such as a 5-bromo-6-azauracil (B188841), nucleophilic substitution reactions can be employed to introduce a variety of amino groups at the C5 position. researchgate.net For example, reacting a 5-bromo-6-azauracil derivative with different amines (e.g., morpholine, benzylamine) can yield a range of 5-alkylamino derivatives. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship of substituents at this position.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl groups at the C5 position of a halogenated 6-azauracil precursor. beilstein-journals.org While this is for C-C bond formation, similar palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) could be envisioned for the synthesis of 5-amino-6-azauracils.

The development of nucleoside analogues is a cornerstone of antiviral and anticancer drug discovery. nih.govmdpi.com The synthesis of this compound nucleosides would involve the coupling of the heterocyclic base with a suitably protected sugar moiety, such as a ribose or deoxyribose derivative. researchgate.net A common method for this glycosylation is the silyl-Hilbert-Johnson reaction, where a silylated heterocycle is reacted with an acylated sugar halide. researchgate.net Subsequent deprotection of the sugar hydroxyl groups yields the final nucleoside. researchgate.net

Prodrug strategies are employed to improve the physicochemical properties and pharmacokinetic profiles of active compounds. nih.govnih.gov For this compound, prodrugs could be designed by attaching promoieties to the N1 or N3 positions of the triazine ring. These promoieties are designed to be cleaved in vivo to release the active drug. The concept of mutual prodrugs, where the drug is linked to another active molecule, could also be explored to achieve synergistic effects. nih.gov

Table 2: Derivatization Approaches for this compound

| Derivatization Type | Synthetic Strategy | Example of Potential Analogue |

|---|---|---|

| N-Alkylation/Arylation | Reaction with alkyl or aryl halides | 1-Methyl-5-dimethylamino-6-azauracil |

| C5-Substitution | Nucleophilic substitution of a 5-halo precursor with amines researchgate.net | 5-(Piperidin-1-yl)-6-azauracil |

| Nucleoside Formation | Glycosylation with a protected sugar researchgate.net | 1-(β-D-Ribofuranosyl)-5-dimethylamino-6-azauracil |

| Prodrug Synthesis | Acylation or alkylation with a promoiety nih.gov | 1-Acyloxymethyl-5-dimethylamino-6-azauracil |

Structural Modifications for Enhanced Research Utility (e.g., Probe Development)

The strategic structural modification of this compound is a key area of research aimed at enhancing its utility as a molecular probe. These modifications are designed to introduce new functionalities, such as reporter groups, without significantly compromising the parent molecule's inherent biological or chemical properties. The primary goal is to develop derivatives that can be used to visualize, track, or quantify biological processes and interactions.

A common approach to converting compounds like this compound into fluorescent probes involves the covalent attachment of a fluorophore. The selection of the fluorophore is critical and depends on the specific application, with considerations for factors such as quantum yield, photostability, and excitation/emission wavelengths that are compatible with biological imaging systems. The dimethylamino group itself can influence the photophysical properties of an attached fluorophore, potentially leading to novel sensing capabilities through mechanisms like Photoinduced Electron Transfer (PeT).

Table 1: Potential Fluorophores for Derivatization of this compound

| Fluorophore Class | Potential Attachment Site on this compound | Rationale for Selection |

| Coumarin | N1 or N3 position of the azauracil ring | - Environmentally sensitive fluorescence- Suitable for FRET-based probes |

| Fluorescein | N1 or N3 position of the azauracil ring | - High quantum yield- Well-established conjugation chemistry |

| Rhodamine | N1 or N3 position of the azauracil ring | - Excellent photostability- Long-wavelength emission suitable for in vivo imaging |

| BODIPY | N1 or N3 position of the azauracil ring | - Sharp emission spectra- High molar extinction coefficients |

The synthesis of such probes typically involves a multi-step process. A common strategy is to first introduce a reactive linker onto the this compound core, for example, by N-alkylation at the N1 or N3 positions with a bifunctional reagent. This linker can then be used to couple the molecule to an activated fluorophore.

For instance, a plausible synthetic route could involve the reaction of this compound with a reagent containing a terminal alkyne or azide (B81097) group. This would enable the use of "click chemistry," a highly efficient and specific cycloaddition reaction, to attach a correspondingly modified fluorophore. This approach is advantageous due to its high yield and tolerance of a wide range of functional groups.

Another strategy for probe development is the incorporation of moieties that enable specific targeting or binding to biomolecules of interest. This could involve the attachment of a ligand that recognizes a particular protein or nucleic acid sequence. The this compound scaffold would then serve as a reporter, signaling the binding event through a change in its spectroscopic properties or by being localized to a specific cellular compartment.

The development of such probes is an active area of research, with the potential to provide powerful tools for studying a wide range of biological phenomena, from enzyme activity to cellular signaling pathways. The versatility of the this compound structure makes it an attractive starting point for the design of novel and highly specific molecular probes.

Molecular Mechanisms of Action and Biological Target Interactions of 5 Dimethylamino 6 Azauracil

Enzyme Inhibition Kinetics and Mechanistic Studies

There is no available scientific literature detailing the enzyme inhibition kinetics or mechanistic studies specifically for 5-Dimethylamino-6-azauracil. While research exists for related compounds like 6-azauracil (B101635) and other triazine derivatives, these findings cannot be attributed to this compound.

No studies were found that investigate the inhibitory effects of this compound on any specific enzymatic pathways, including pyrimidine (B1678525) biosynthesis enzymes or aminotransferases. Research on other azauracil analogs has shown interactions with these pathways, but no such data is available for the 5-dimethylamino substituted variant.

There is no published research on the binding mechanisms of this compound to any enzyme. Consequently, information regarding its potential interactions with enzyme active sites or allosteric sites is not available.

Modulation of Cellular Biochemical Pathways by this compound in In Vitro Systems

No in vitro studies describing the modulation of cellular biochemical pathways by this compound could be located in the searched scientific literature.

The impact of this compound on nucleotide metabolism and biosynthesis pathways has not been documented. While the 6-azauracil core structure is known to interfere with pyrimidine metabolism, the specific effects of the 5-dimethylamino substitution have not been investigated or reported.

There is no information available to suggest that this compound acts as a molecular mimic or has been studied for its potential for macromolecular integration in any research models.

Ligand-Target Binding Thermodynamics and Kinetics Research

No data from ligand-target binding studies, including thermodynamic and kinetic parameters, are available for this compound. Such research is essential for understanding the affinity and stability of a compound's interaction with its biological target, but these studies have not been published for this specific molecule.

Structure Activity Relationship Sar and Rational Design of 5 Dimethylamino 6 Azauracil Analogues

Elucidation of Key Structural Features for Biological Activity in 5-Dimethylamino-6-azauracil

The dimethylamino group at the 5-position is a critical determinant of the compound's interaction with biological targets. This moiety imparts specific electronic and steric characteristics that can significantly influence molecular recognition.

Electronic Effects: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making the group a strong electron-donor. This property increases the electron density of the pyrimidine-like ring system, which can modulate the acidity of the N-H protons and influence the molecule's ability to participate in hydrogen bonding or other electrostatic interactions within an enzyme's active site. The charge distribution across the molecule is a key factor in achieving a favorable balance between intermolecular interactions with a receptor and the unfavorable desolvation penalty upon binding. nih.gov

The 6-azauracil (B101635) core, a 1,2,4-triazine-3,5-dione, serves as the fundamental scaffold for biological activity. Its structural similarity to the natural pyrimidine (B1678525) uracil (B121893) allows it to function as an antimetabolite.

Bioisosteric Mimicry: The 6-azauracil ring is a bioisostere of uracil, meaning it has similar physical and chemical properties. The key difference is the replacement of the carbon atom at position 6 with a nitrogen atom. This substitution alters the electronic distribution and geometry of the ring, but it retains the essential hydrogen bond donor and acceptor sites necessary to mimic uracil.

Mechanism of Action: The biological effects of 6-azauracil derivatives are often associated with their conversion into "fraudulent" nucleotides. researchgate.net Once inside the cell, 6-azauracil can be converted to 6-azauridine (B1663090) and subsequently phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). 6-azaUMP is a known potent inhibitor of key enzymes in the pyrimidine biosynthesis pathway, such as orotidine-5'-phosphate (OMP) decarboxylase. By blocking this enzyme, it depletes the intracellular pools of essential pyrimidine nucleotides, thereby inhibiting RNA and DNA synthesis. Furthermore, 6-azauracil has been shown to cause a reduction in GTP levels through the inhibition of IMP dehydrogenase by its metabolite 6-azaUMP. nih.gov This dual mechanism underscores the importance of the 6-azauracil core in target engagement and subsequent biological effects.

Systematic Structural Modifications and Their Biochemical Implications

While specific SAR data for this compound is not extensively detailed in the public literature, general principles from related 5-substituted uracil and 6-azauracil analogues provide a framework for understanding potential substituent effects. mdpi.comnih.gov Modifications can be made to the 5-position substituent, the N1 and N3 positions of the triazine ring, and the core structure itself.

The effect of substituents on enzyme binding is typically quantified by measuring parameters such as the half-maximal inhibitory concentration (IC₅₀). The following table provides an illustrative example of how SAR data for hypothetical analogues of 5-amino-6-azauracil might be presented, demonstrating the impact of modifying the 5-position amino substituent on the inhibition of a hypothetical enzyme, "Target Enzyme X."

| Compound | R Group (at C5-NH-R) | IC₅₀ (µM) for Target Enzyme X | Rationale for Change |

|---|---|---|---|

| Analogue 1 | -H (Amino) | 50.2 | Baseline compound |

| Analogue 2 | -CH₃ (Methylamino) | 25.8 | Introduce small alkyl group |

| Analogue 3 | -N(CH₃)₂ (Dimethylamino) | 10.5 | Increase steric bulk and electron donation |

| Analogue 4 | -N(C₂H₅)₂ (Diethylamino) | 45.7 | Further increase steric bulk |

| Analogue 5 | -COCH₃ (Acetylamino) | >100 | Introduce electron-withdrawing group |

Note: The data presented in the table is hypothetical and for illustrative purposes only, designed to demonstrate the principles of SAR analysis.

Stereochemistry becomes critically important when the 6-azauracil scaffold is incorporated into nucleoside analogues, where a sugar moiety is attached at the N1 position. The spatial arrangement of atoms in these chiral molecules is fundamental to their interaction with enzymes such as kinases and polymerases.

The chirality of the sugar ring (e.g., D- vs. L-configuration) and the stereochemistry of its substituents (e.g., at the 2' and 3' positions) determine whether the analogue can be recognized and metabolized by cellular enzymes. For instance, the precise orientation of hydroxyl groups on the sugar is essential for forming hydrogen bonds within the active sites of target enzymes. The design of acyclic nucleoside analogues, where the sugar ring is replaced by a flexible chain, also involves stereochemical considerations, as the conformation of the side chain can greatly affect biological activity.

Rational Design Principles for Modulating Selectivity and Potency in Research Analogues

Rational drug design combines SAR insights with structural biology to create new molecules with improved properties. nih.gov For this compound analogues, several principles can guide the design of more potent and selective compounds.

Exploiting Target-Specific Features: A primary goal is to enhance selectivity for the target enzyme over other related proteins. nih.gov This can be achieved by designing analogues that exploit unique features of the target's active site. For example, if the target has a specific hydrophobic pocket adjacent to the 5-position, the dimethylamino group could be replaced with larger, more hydrophobic alkyl or aryl groups to increase binding affinity.

Modulating Physicochemical Properties: Rational design can be used to fine-tune the molecule's physicochemical properties, such as solubility, stability, and membrane permeability. For instance, attaching polar groups to the N1 or N3 positions can increase water solubility, while modifying the 6-azauracil core can alter its metabolic stability.

Structure-Based Design: When the three-dimensional structure of the target enzyme is known, computational methods like molecular docking can be used to predict how different analogues will bind. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted affinity and best fit. This approach can identify opportunities to form additional hydrogen bonds or hydrophobic interactions, leading to the design of analogues with significantly enhanced potency. rsc.org For example, a design strategy might involve replacing the dimethylamino group with a substituent capable of forming a specific hydrogen bond with a unique amino acid residue in the target enzyme that is not present in off-target enzymes.

Computational and Theoretical Investigations of 5 Dimethylamino 6 Azauracil

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to model the electronic distribution and behavior of 5-Dimethylamino-6-azauracil, providing a foundational understanding of its intrinsic molecular properties and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting a variety of molecular properties. nih.gov

These calculations yield optimized molecular geometries, including bond lengths and angles, providing a detailed three-dimensional picture of the molecule. nih.gov Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity as it is easier to excite an electron to a higher energy state. nih.goviajps.com

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. iajps.com

For azauracil derivatives, the introduction of the electron-donating dimethylamino group at the C5 position is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and increasing its electron-donating capacity. This modification directly influences the molecule's reactivity profile.

Table 1: Calculated Molecular Properties for a Representative Uracil (B121893) Derivative (Illustrative)

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 4.0 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.5 eV |

Note: This table is illustrative and does not represent actual calculated values for this compound, as specific literature is unavailable.

Azauracils, like their uracil counterparts, can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The relative stability of these tautomers is critical as it dictates the molecule's structure, hydrogen bonding capabilities, and ultimately its biological function. Computational studies on the parent molecule, 6-azauracil (B101635), have shown that it can exist in various forms, primarily the dioxo form and two different hydroxy (enol) forms. researchgate.net

In an aqueous solution, the tautomeric equilibrium is significantly influenced by interactions with solvent molecules. Quantum chemical investigations, which explicitly include water molecules in the calculation (using models like the Polarizable Continuum Model - PCM), are used to simulate this environment. nih.gov These studies reveal that water molecules can act as a proton shuttle, facilitating interconversion between tautomers via water-assisted proton transfer. researchgate.net

For 6-azauracil, calculations show that the tautomeric equilibrium in water could proceed through a series of contiguous reactions, for instance, from the most stable dioxo form to a hydroxy form, and then to another. researchgate.net The introduction of the dimethylamino group at the C5 position can influence these equilibria by altering the electron density distribution within the triazine ring, potentially stabilizing or destabilizing certain tautomeric forms.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. iajps.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are favorable sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the ring. nih.govajchem-a.com

Blue Regions: Indicate positive potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms attached to ring nitrogens. nih.gov

Green Regions: Represent neutral or near-zero potential.

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

To explore the therapeutic potential of this compound, computational techniques are used to simulate its interaction with specific protein targets. Molecular docking predicts the preferred binding orientation, while molecular dynamics simulations assess the stability of the resulting complex over time.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity.

For this compound, the first step would be to identify a potential biological target. Given its structural similarity to nucleobases, likely targets could include enzymes involved in nucleotide metabolism. The docking simulation would then place the molecule into the active site of the target protein. The analysis of the resulting binding poses focuses on identifying key intermolecular interactions:

Hydrogen Bonds: Formed between the hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., carbonyl oxygens) of the ligand and the amino acid residues of the protein.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

The dimethylamino group, being relatively bulky and capable of forming weak interactions, would influence the molecule's fit and orientation within the binding pocket. The docking results, presented as a binding score (e.g., in kcal/mol), help rank potential drug candidates and provide a static model of the ligand-protein complex, which serves as a starting point for more detailed dynamic studies.

While molecular docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the compound-protein complex. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex over a specific period, typically nanoseconds to microseconds. uiuc.edunih.gov

Starting from the best-docked pose, the protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions). The MD simulation then tracks the movements of every atom. The stability of the interaction between this compound and its target protein is assessed by analyzing several parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms and the ligand's heavy atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site might suggest instability, while low values point to a stable interaction with the ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for binding.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Azauracil |

| Uracil |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Development of Predictive Models for Biochemical Activity

The development of predictive QSAR models for this compound derivatives would involve a systematic approach to correlate their structural features with a measured biological endpoint, such as inhibitory concentration (IC50) or binding affinity. This process typically begins with the compilation of a dataset of these derivatives with their corresponding experimental activity data.

Predictive models are often generated using statistical regression methods. For instance, in studies of other uracil-based compounds, such as uracil-based benzoic acid and ester derivatives, multiple linear regression (MLR) has been employed to create models that predict their inhibitory activity against enzymes like dipeptidyl peptidase-4. nih.gov Similarly, for thiouracil-based compounds with anticancer properties, QSAR models have been developed to predict their cytotoxicity against cancer cell lines. mdpi.com These models are formulated as equations that relate the biological activity to various molecular descriptors.

The ultimate goal of these predictive models is to enable the virtual screening of novel this compound derivatives to identify candidates with potentially enhanced biochemical activity before their actual synthesis and testing, thereby accelerating the drug discovery process.

An illustrative representation of data that could be used to develop a predictive model for a series of hypothetical this compound derivatives is presented in Table 1. This table showcases different substituents on a core structure and their corresponding hypothetical biological activities, which would form the basis for a QSAR analysis.

Table 1: Hypothetical Biological Activity Data for a Series of this compound Derivatives

| Compound ID | Substituent (R) | Experimental IC50 (µM) | log(1/IC50) |

|---|---|---|---|

| DMA-1 | -H | 15.2 | 4.82 |

| DMA-2 | -CH3 | 10.5 | 4.98 |

| DMA-3 | -Cl | 5.8 | 5.24 |

| DMA-4 | -F | 7.1 | 5.15 |

| DMA-5 | -OCH3 | 12.3 | 4.91 |

| DMA-6 | -NO2 | 3.2 | 5.50 |

Descriptor Selection and Model Validation Methodologies

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be broadly categorized into several classes, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

In QSAR studies of related uracil analogues, a wide array of descriptors have been utilized to build predictive models. For example, in the analysis of 6-amino uracil base analogues, descriptors related to electronic and steric properties were found to be important for predicting their activity as thymidine (B127349) phosphorylase inhibitors. amanote.com

Once a QSAR model is developed, its predictive power and robustness must be rigorously validated. This is achieved through various statistical methods:

Internal Validation: This is often performed using cross-validation techniques, such as leave-one-out (LOO) or leave-group-out (LGO) cross-validation. A high cross-validated correlation coefficient (Q²) indicates good internal predictive ability.

External Validation: The model's ability to predict the activity of new, unseen compounds is assessed using an external test set of molecules that were not used in the model development. The predictive correlation coefficient (R²pred) is a key metric for external validation.

A well-validated QSAR model should have statistically significant parameters, such as a high correlation coefficient (R²), a low root mean square error (RMSE), and robust internal and external validation metrics. Table 2 provides an example of the types of statistical parameters that would be used to evaluate the quality of a QSAR model for this compound derivatives, based on findings for other uracil-based compounds. nih.govmdpi.com

By applying these established methodologies, it would be feasible to develop predictive QSAR models for this compound derivatives to guide the design and optimization of new compounds with desired biochemical activities.

Advanced Analytical and Biophysical Characterization of 5 Dimethylamino 6 Azauracil in Research

Spectroscopic Methods for Molecular Structure and Interaction Studies

Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of 5-Dimethylamino-6-azauracil. These methods provide insights into the compound's atomic connectivity, functional groups, and behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons are influenced by the electron-donating dimethylamino group and the electron-withdrawing azauracil ring. The protons of the methyl groups in the dimethylamino moiety are expected to appear as a singlet in the upfield region of the spectrum. The protons on the azauracil ring will have distinct chemical shifts based on their proximity to the nitrogen and oxygen atoms.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbonyl carbons of the uracil (B121893) ring are typically observed at the downfield end of the spectrum. The carbon atoms of the dimethylamino group will appear upfield. The chemical shifts are sensitive to the solvent used, with variations observed in different deuterated solvents. epfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.1 - 3.3 | 35 - 45 |

| C5 | - | 140 - 150 |

| C2 | - | 150 - 155 |

| C4 | - | 160 - 165 |

Note: These are predicted values based on related structures and may vary depending on experimental conditions.

NMR is also instrumental in studying the binding of this compound to biological targets such as proteins or nucleic acids. mdpi.com Upon binding, changes in the chemical shifts of both the ligand and the target can be observed, allowing for the mapping of the binding site and the determination of binding affinities. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close proximity to the receptor.

UV-Vis, IR, and Fluorescence Spectroscopy for Electronic Properties and Interactions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of the azauracil ring, a heterocyclic aromatic system, and the dimethylamino group, an auxochrome, are expected to give rise to characteristic absorption bands in the UV region. The π → π* and n → π* transitions of the uracil moiety are anticipated, and the dimethylamino group may cause a bathochromic (red) shift of these absorptions.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the C=O (carbonyl) groups of the uracil ring are expected in the region of 1650-1750 cm⁻¹. The C-N stretching vibrations of the dimethylamino group and the ring C-N and N-H bonds will also produce distinct peaks in the IR spectrum.

Fluorescence spectroscopy can reveal information about the molecule's excited state properties. The dimethylamino group, being an electron-donating group attached to an aromatic system, can in some cases lead to fluorescence. nih.gov The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular environment, including solvent polarity and binding to a macromolecule. nih.gov Changes in fluorescence upon binding can be used to study ligand-target interactions.

Crystallographic Studies of this compound and Its Complexes

Crystallographic techniques, particularly X-ray crystallography, provide precise three-dimensional structural information at the atomic level.

X-ray Crystallography for Crystal and Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. For this compound, this technique would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. It would also show the planarity of the azauracil ring and the geometry of the dimethylamino group.

Furthermore, the crystal packing arrangement, which is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions, can be elucidated. The N-H and C=O groups of the azauracil ring are likely to participate in hydrogen bonding, forming specific patterns in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Z | 4 |

Note: This is a hypothetical data table to illustrate the type of information obtained from an X-ray crystallography experiment.

Co-crystallization Techniques for Ligand-Target Complex Analysis

To understand the mechanism of action of this compound, it is crucial to determine its structure when bound to a biological target. nih.gov Co-crystallization is a technique where the compound is crystallized together with its target macromolecule, such as a protein. nih.gov Successful co-crystallization allows for the determination of the three-dimensional structure of the complex by X-ray crystallography.

This provides invaluable information about the specific interactions between the ligand and the target, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This detailed structural information is fundamental for structure-based drug design and for understanding the compound's biological activity. Various techniques can be employed for co-crystallization, including vapor diffusion (hanging drop or sitting drop), microbatch, and dialysis methods.

Mass Spectrometry-Based Approaches in Biochemical Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula. The fragmentation pattern of the molecule under electron ionization (EI) or electrospray ionization (ESI) can provide valuable structural information. The fragmentation of 6-azauracil (B101635) derivatives often involves the loss of isocyanic acid or related fragments. researchgate.netresearchgate.net The fragmentation of the dimethylamino group would also be expected.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| [M]+• | Molecular Ion |

| [M - CH₃]+ | Loss of a methyl group |

| [M - N(CH₃)₂]+ | Loss of the dimethylamino group |

| [M - HNCO]+ | Loss of isocyanic acid |

Note: The actual fragmentation pattern will depend on the ionization method and conditions used.

In biochemical research, mass spectrometry can be used to study the interaction of this compound with its biological targets. Techniques such as affinity purification-mass spectrometry (AP-MS) can identify proteins that bind to the compound. Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to probe conformational changes in a protein upon ligand binding.

Characterization of Synthetic Products and Metabolites (In Vitro/Cellular)

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro and cellular characterization of synthetic products and metabolites of this compound. While the compound has been identified as a component in the methanol (B129727) extract of Alstonia scholaris bark, subsequent detailed analysis of its synthetic derivatives and metabolic products under laboratory conditions has not been reported in the available research. nih.govsci-hub.se Computational studies have predicted its potential for anti-inflammatory activity through favorable binding to the MR1 enzyme, but these in silico findings have not yet been substantiated by experimental characterization of its metabolites. researchgate.netresearchgate.net

Emerging Research Perspectives and Future Directions for 5 Dimethylamino 6 Azauracil

Development of 5-Dimethylamino-6-azauracil as Biochemical Probes and Tool Compounds

The development of specific and potent small molecules as biochemical probes is crucial for dissecting complex biological pathways. While research into this compound as a tool compound is still emerging, the foundational work on related 6-azauracil (B101635) derivatives provides a strong rationale for its potential in this area.

Table 1: Potential Applications of this compound as a Biochemical Probe

| Potential Target Class | Rationale for Investigation |

|---|---|

| Enzymes in Nucleotide Metabolism | The 6-azauracil core is a known inhibitor of enzymes like orotidine-5'-phosphate decarboxylase. The dimethylamino substituent could modulate this activity and provide novel selectivity. |

| Kinases | The nitrogen-rich heterocyclic structure is a common scaffold in kinase inhibitors. The specific substitution pattern may confer unique inhibitory profiles. |

Future research in this area would likely focus on systematically screening this compound against a broad panel of biological targets to identify specific interactions. Once a target is validated, the compound could be further optimized to enhance its potency and selectivity, transforming it into a valuable tool for cellular and in vivo studies. The development of fluorescently tagged or biotinylated versions of this compound could also facilitate its use in pull-down assays and imaging studies to identify its binding partners and elucidate its mechanism of action.

Integration of this compound Research with Systems Biology and Omics Approaches

The advent of systems biology and multi-omics technologies provides an unprecedented opportunity to understand the global cellular effects of small molecules. escholarship.org Integrating these approaches into the study of this compound could reveal novel mechanisms of action and identify potential biomarkers of its activity. nih.gov

A multi-omics analysis, encompassing transcriptomics, proteomics, and metabolomics, could provide a comprehensive snapshot of the cellular response to this compound treatment. mdpi.comresearchgate.net For instance, transcriptomic analysis could identify genes that are up- or down-regulated in response to the compound, while proteomics would reveal changes in protein expression and post-translational modifications. Metabolomics could then uncover alterations in metabolic pathways, providing a functional readout of the compound's effects. escholarship.org

The data generated from these omics studies can be integrated to construct network models of the compound's interactions within the cell. This systems-level perspective can help to identify key nodes and pathways that are perturbed by this compound, offering insights that might be missed by traditional single-target approaches. nih.gov

Challenges and Opportunities in Enhancing Selectivity and Specificity Research

A significant challenge in the development of any bioactive compound is achieving high selectivity and specificity for its intended target, thereby minimizing off-target effects. For this compound, the exploration of its structure-activity relationship (SAR) will be paramount.

Systematic modification of the dimethylamino group and other positions on the 6-azauracil scaffold can provide insights into the structural features that govern its biological activity and selectivity. nih.gov For example, altering the size and electronics of the substituent at the C5 position could dramatically influence target binding.

Computational modeling and docking studies can be employed to predict the binding of this compound and its analogs to various protein targets. This in silico approach can help to prioritize the synthesis of compounds with a higher probability of selective target engagement. The combination of synthetic chemistry and computational analysis presents a powerful strategy for rationally designing more specific derivatives.

Future Avenues in Synthetic and Mechanistic Research on this compound

Further exploration of the synthetic and mechanistic aspects of this compound is essential for advancing its research. While general methods for the synthesis of 6-azauracil derivatives are established, developing more efficient and versatile routes to 5-substituted analogs remains an area of active interest. researchgate.netej-chem.orgfrontiersin.org

One promising direction is the late-stage functionalization of the 6-azauracil core, which would allow for the rapid generation of a library of derivatives for biological screening. Mechanistic studies into the reactivity of the 5-dimethylamino group and its influence on the electronic properties of the heterocyclic ring are also crucial. researchgate.net Understanding the chemical behavior of the molecule will inform its handling, stability, and potential metabolic fate.

Furthermore, mechanistic investigations into its mode of biological action will be a key research focus. This could involve identifying the direct molecular target(s) and elucidating the downstream signaling pathways that are affected. Techniques such as chemical proteomics and genetic screens could be employed to unravel the intricate details of how this compound exerts its effects at a molecular level. A publication in the Journal of Organic Chemistry described the synthesis and reaction of novel 5-dimethylamino-1- and 2-indanyl uracil (B121893) derivatives, suggesting potential synthetic strategies and reaction mechanisms that could be applicable to this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.